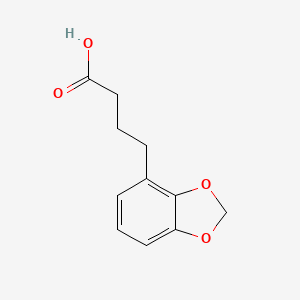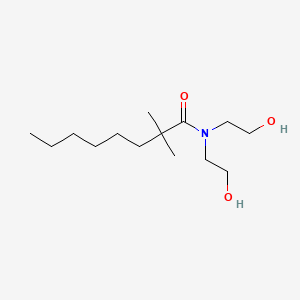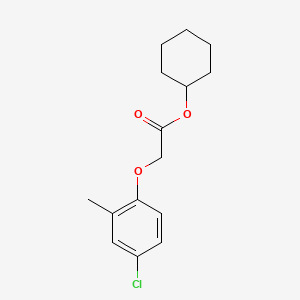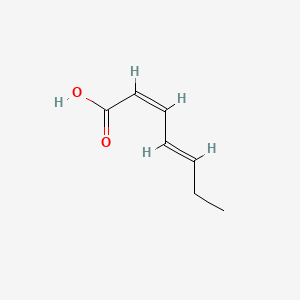
2,4-Heptadienoic acid, (2Z,4E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Heptadienoic acid, (2Z,4E)-, can be achieved through several methods. One common approach involves the stereoselective one-pot synthesis from ketene dithioacetal. This method includes the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening .
Industrial Production Methods
Industrial production methods for 2,4-Heptadienoic acid, (2Z,4E)-, are not well-documented in the literature. the principles of stereoselective synthesis and the use of efficient catalytic systems are likely to be employed to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Heptadienoic acid, (2Z,4E)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The double bonds in 2,4-Heptadienoic acid, (2Z,4E)-, can participate in substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Halogenation reactions can be carried out using halogens (e.g., Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
2,4-Heptadienoic acid, (2Z,4E)-, has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds and functional materials.
Biology: The compound’s conjugated diene structure makes it a valuable tool for studying biological processes involving double bond interactions.
Industry: Used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 2,4-Heptadienoic acid, (2Z,4E)-, involves its interaction with molecular targets through its conjugated diene structure. This structure allows the compound to participate in various chemical reactions, including addition and substitution reactions, which can modulate biological pathways and processes. The specific molecular targets and pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
(2Z,4E)-hexa-2,4-dienoic acid:
2-hydroxy-6-oxo-2,4-heptadienoic acid: This compound has additional functional groups, including a hydroxy and oxo group, which confer different chemical properties.
Uniqueness
2,4-Heptadienoic acid, (2Z,4E)-, is unique due to its specific conjugated diene structure and the length of its carbon chain.
Propiedades
Número CAS |
600716-76-5 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
(2Z,4E)-hepta-2,4-dienoic acid |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h3-6H,2H2,1H3,(H,8,9)/b4-3+,6-5- |
Clave InChI |
GYTGOLDQGRPDNF-ICWBMWKASA-N |
SMILES isomérico |
CC/C=C/C=C\C(=O)O |
SMILES canónico |
CCC=CC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



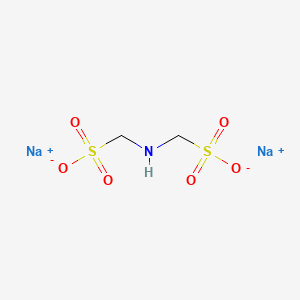

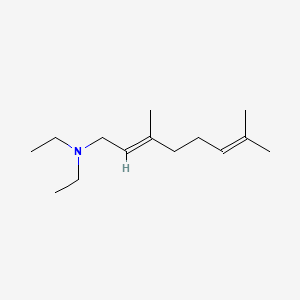
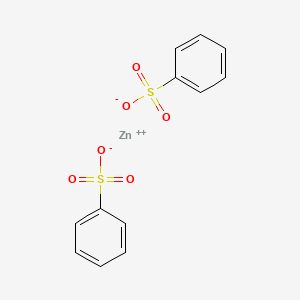

![[(2-Ethylhexyl)oxy]methanediol](/img/structure/B12658584.png)

